N-Methyl-4-trifluoromethylpiperidine
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Overview
Description
N-Methyl-4-trifluoromethylpiperidine is a fluorinated organic compound that belongs to the piperidine family. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and material sciences due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-4-trifluoromethylpiperidine typically involves the introduction of a trifluoromethyl group into the piperidine ring. One common method is the nucleophilic substitution reaction where a suitable piperidine derivative is reacted with a trifluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of microfluidic reactors has been explored to enhance reaction efficiency and control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions: N-Methyl-4-trifluoromethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoromethylating agents such as trifluoromethyl iodide in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound N-oxide, while substitution reactions can produce various trifluoromethylated derivatives .
Scientific Research Applications
N-Methyl-4-trifluoromethylpiperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Employed in the design of bioactive molecules and as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties
Mechanism of Action
The mechanism of action of N-Methyl-4-trifluoromethylpiperidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, leading to modulation of their activity. This interaction can result in inhibition or activation of enzymatic pathways, contributing to its biological effects .
Comparison with Similar Compounds
4-Trifluoromethylpiperidine: Lacks the N-methyl group but shares similar chemical properties.
N-Methylpiperidine: Lacks the trifluoromethyl group but retains the piperidine core structure.
Trifluoromethylpyridine: Contains a trifluoromethyl group but has a pyridine ring instead of piperidine
Uniqueness: N-Methyl-4-trifluoromethylpiperidine is unique due to the combined presence of the N-methyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the N-methyl group influences the compound’s reactivity and interaction with biological targets .
Properties
CAS No. |
1389313-54-5 |
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Molecular Formula |
C7H12F3N |
Molecular Weight |
167.17 g/mol |
IUPAC Name |
1-methyl-4-(trifluoromethyl)piperidine |
InChI |
InChI=1S/C7H12F3N/c1-11-4-2-6(3-5-11)7(8,9)10/h6H,2-5H2,1H3 |
InChI Key |
GENRMUUSRZVCQV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C(F)(F)F |
Origin of Product |
United States |
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